molecular formula C21H21N7OS2 B11401705 N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanamide

N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanamide

Cat. No.: B11401705
M. Wt: 451.6 g/mol
InChI Key: GYFINYNELYCNQR-UHFFFAOYSA-N
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Description

N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazine ring, a tetrazole ring, and a butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazine Ring: The thiadiazine ring can be synthesized by reacting 4-methylbenzylamine with carbon disulfide and hydrazine hydrate under reflux conditions.

    Introduction of the Tetrazole Ring: The tetrazole ring is introduced by reacting the thiadiazine intermediate with sodium azide and ammonium chloride in a polar solvent such as dimethylformamide (DMF).

    Formation of the Butanamide Chain: The final step involves the coupling of the tetrazole-thiadiazine intermediate with butanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazine and tetrazole rings, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF), sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride, acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.

    Materials Science: It is explored for use in the development of novel materials with specific electronic, optical, or mechanical properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes such as signal transduction, metabolism, or gene expression.

    Pathways Involved: It may modulate pathways related to oxidative stress, inflammation, or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamide
  • **N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide

Uniqueness

N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its longer butanamide chain compared to similar compounds may result in different pharmacokinetic properties and interactions with molecular targets.

Properties

Molecular Formula

C21H21N7OS2

Molecular Weight

451.6 g/mol

IUPAC Name

N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-(1-phenyltetrazol-5-yl)sulfanylbutanamide

InChI

InChI=1S/C21H21N7OS2/c1-3-18(31-21-25-26-27-28(21)16-7-5-4-6-8-16)19(29)22-20-24-23-17(13-30-20)15-11-9-14(2)10-12-15/h4-12,18H,3,13H2,1-2H3,(H,22,24,29)

InChI Key

GYFINYNELYCNQR-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=NN=C(CS1)C2=CC=C(C=C2)C)SC3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

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